(2R)-2-Methyl-3-(oxolan-3-yl)propanoic acid
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Overview
Description
(2R)-2-Methyl-3-(oxolan-3-yl)propanoic acid is an organic compound characterized by the presence of a methyl group and an oxolane ring attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Methyl-3-(oxolan-3-yl)propanoic acid typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the reaction of a chiral oxirane with a suitable nucleophile under controlled conditions to form the oxolane ring. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the ring closure.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Methyl-3-(oxolan-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the oxolane ring, where nucleophiles such as halides or amines replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
(2R)-2-Methyl-3-(oxolan-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-Methyl-3-(oxolan-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Methyl-3-(oxolan-3-yl)propanoic acid: The enantiomer of the compound with different stereochemistry.
2-Methyl-3-(tetrahydrofuran-3-yl)propanoic acid: A similar compound with a tetrahydrofuran ring instead of an oxolane ring.
2-Methyl-3-(oxolan-2-yl)propanoic acid: A structural isomer with the oxolane ring attached at a different position.
Uniqueness
(2R)-2-Methyl-3-(oxolan-3-yl)propanoic acid is unique due to its specific stereochemistry and the presence of the oxolane ring, which imparts distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2R)-2-methyl-3-(oxolan-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6(8(9)10)4-7-2-3-11-5-7/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBWPBYSXUWCJI-ULUSZKPHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCOC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1CCOC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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